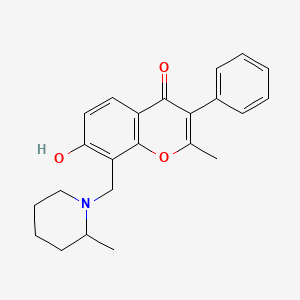

7-hydroxy-2-methyl-8-((2-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

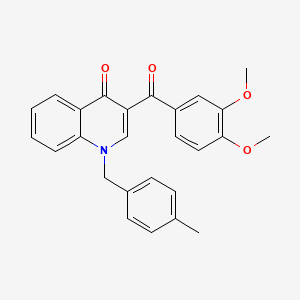

The compound 7-hydroxy-2-methyl-8-((2-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one is a derivative of chromen-4-one, which is a class of compounds known for their diverse biological activities. The chromen-4-one core is a common motif in natural products and pharmaceuticals, often associated with antimicrobial, antioxidant, and cytotoxic properties. The specific compound is not directly mentioned in the provided papers, but its structure suggests potential biological activity due to the presence of the chromen-4-one scaffold and substituted piperidinyl group.

Synthesis Analysis

The synthesis of related chromen-4-one derivatives typically involves the formation of the core chromen-4-one structure followed by various functionalization reactions. For instance, paper describes the synthesis of a series of compounds starting from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester, which is then converted to a hydrazide and further reacted to produce Schiff's bases, hydrazides, and other derivatives. Similarly, paper outlines the synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one derivatives, which are then subjected to biological screening. These methods could potentially be adapted to synthesize the compound by incorporating the appropriate methylpiperidinyl and phenyl substituents at the relevant positions on the chromen-4-one core.

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives is characterized by the presence of a benzopyran moiety, which is a fused benzene and pyran ring. The electronic and spatial configuration of the substituents on this core can significantly influence the chemical and biological properties of the compound. Paper discusses the optimization of a similar molecule using density functional theory (DFT), which could provide insights into the electronic structure and reactivity of the compound . The molecular electrostatic potential (MEP) and Fukui function analyses are particularly useful for predicting sites of chemical reactivity.

Chemical Reactions Analysis

Chromen-4-one derivatives can undergo a variety of chemical reactions, including cyclocondensation, as mentioned in paper , where compound 2 reacts with pentane-2,4-dione and other reagents to yield different products. The reactivity of the compound would likely be influenced by the electron-donating and withdrawing effects of the methylpiperidinyl and phenyl groups, which could affect its participation in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-4-one derivatives are influenced by their molecular structure. The presence of hydroxy groups can contribute to the solubility in polar solvents, while the overall lipophilicity can be affected by other substituents like the phenyl group. The compound's potential as an optical material, as suggested by the nonlinear optical properties discussed in paper , could also be a significant physical property. The chemical activity parameters such as hardness and softness, as well as the MEP, provide insight into the compound's stability and reactivity.

Scientific Research Applications

Antimicrobial Activity

Compounds related to 7-hydroxy-2-methyl-8-((2-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one have been synthesized and tested for their antimicrobial properties. For example, novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones exhibited significant antibacterial and antifungal activities, as demonstrated through in vitro studies. These findings are supported by molecular docking studies, highlighting their potential as antimicrobial agents (Mandala et al., 2013).

Metal Ion Detection

Several studies have focused on the development of sensors for metal ion detection using chromen-4-one derivatives. For instance, a specific derivative was synthesized for the selective colorimetric detection of Cu2+ ions in aqueous solutions. This compound demonstrated potential as a practical test strip for environmental and clinical applications (Jo et al., 2014).

Biological Screening

The synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one and its derivatives has been explored for selected biological screenings, revealing compounds with a high degree of cytotoxic and bactericidal activity. Such studies underline the pharmacological relevance of these compounds (Khan et al., 2003).

Synthesis and Characterization

Research has also been conducted on the synthesis and characterization of chromen-4-one derivatives, leading to insights into their structural and electronic properties. For example, the synthesis and spectral analysis of coumarin derivatives have been performed to evaluate their dipole moment and potential as fluorescent sensors for Fe3+ and Cu2+ ions (Joshi et al., 2016).

Photovoltaic Applications

Further investigations into the photovoltaic properties of chromen-2-one-based organic dyes for use in dye-sensitized solar cells have revealed their potential for enhancing solar energy conversion efficiency. This includes studies on their electronic absorption and fluorescence spectra, offering valuable insights for the development of efficient solar energy materials (Gad et al., 2020).

Future Directions

properties

IUPAC Name |

7-hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-3-phenylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO3/c1-15-8-6-7-13-24(15)14-19-20(25)12-11-18-22(26)21(16(2)27-23(18)19)17-9-4-3-5-10-17/h3-5,9-12,15,25H,6-8,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNBMLHSCFCBOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2546920.png)

![N-(4-acetamidophenyl)-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2546922.png)

![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2546927.png)

![3-Fluoro-5-methyl-2-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2546931.png)

![2,2,2-trifluoroethyl N-(4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}phenyl)carbamate](/img/structure/B2546940.png)